molecular formula C49H87N3Na4O24P4S B12090017 1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)

1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)

Cat. No.: B12090017
M. Wt: 1350.1 g/mol
InChI Key: BOJIPDZTNROWAD-GWIKJDHCSA-J
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Description

1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) is a complex phospholipid compound that combines the properties of biotin, phosphoinositol, and fatty acids. It is often used in biochemical and cellular studies due to its unique structure and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleoyl group can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoethanolamine (sodium salt): Similar structure but different head group.

    1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphocholine: Similar structure with a choline head group.

Uniqueness

1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) is unique due to its combination of biotin, phosphoinositol, and oleoyl groups, which confer specific binding properties and functional roles in cellular signaling .

Properties

Molecular Formula

C49H87N3Na4O24P4S

Molecular Weight

1350.1 g/mol

IUPAC Name

tetrasodium;[2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]-3-[[3-[(E)-octadec-9-enoyl]oxy-2-[12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoyloxy]propoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C49H91N3O24P4S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-40(54)70-33-36(34-71-80(68,69)76-45-43(56)46(73-77(59,60)61)48(75-79(65,66)67)47(44(45)57)74-78(62,63)64)72-41(55)31-24-21-18-15-13-16-19-22-27-32-50-39(53)29-26-25-28-38-42-37(35-81-38)51-49(58)52-42;;;;/h9-10,36-38,42-48,56-57H,2-8,11-35H2,1H3,(H,50,53)(H,68,69)(H2,51,52,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67);;;;/q;4*+1/p-4/b10-9+;;;;

InChI Key

BOJIPDZTNROWAD-GWIKJDHCSA-J

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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